![molecular formula C14H21N3O5 B15363617 1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15363617.png)
1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R,4S,5R)-4-Hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a chemical compound with potential significance in various scientific fields. This compound consists of a pyrimidine ring fused with a hydroxyl-oxolane structure, coupled with a morpholinylmethyl substituent. Its unique configuration offers potential biological and chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves:
Starting from commercially available starting materials.
Construction of the oxolane ring via a series of cyclization reactions.
Introduction of the morpholine ring through nucleophilic substitution.
Methylation and other functional group transformations to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production may involve scalable synthetic routes with optimized reaction conditions:
Catalysis and reagents that promote high yield and purity.
Use of efficient purification techniques like chromatography.
Application of green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
1-[(2R,4S,5R)-4-Hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes several types of reactions:
Oxidation: : Typically involves reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions facilitated by various catalysts or base/acid conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, platinum, transition metal complexes.
Major Products
Oxidation products include ketones and carboxylic acids.
Reduction products often yield alcohols or amines.
Substitution reactions can introduce various functional groups, modifying the chemical and biological properties of the compound.
科学的研究の応用
1-[(2R,4S,5R)-4-Hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione finds diverse applications:
Chemistry: : As an intermediate in organic synthesis, used in the construction of complex molecules.
Biology: : Serves as a biochemical probe or ligand in molecular biology studies.
Medicine: : Potential therapeutic agent due to its unique biological activity, under research for drug development.
Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The compound exerts its effects through:
Molecular Targets: : Interacts with specific enzymes or receptors in biological systems.
Pathways Involved: : Participates in cellular signaling pathways or biochemical cascades, modulating physiological responses.
類似化合物との比較
Compared to similar compounds:
5-Methylpyrimidine-2,4-dione: : Lacks the complex ring structure and morpholine substituent, thus exhibiting different chemical properties.
1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl] derivatives: : Variations in substituents lead to altered reactivity and biological activity.
By comparing its structure and properties, 1-[(2R,4S,5R)-4-Hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione stands out for its unique configuration, impacting its chemical and biological applications.
特性
分子式 |
C14H21N3O5 |
|---|---|
分子量 |
311.33 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O5/c1-9-7-17(14(20)15-13(9)19)12-6-10(18)11(22-12)8-16-2-4-21-5-3-16/h7,10-12,18H,2-6,8H2,1H3,(H,15,19,20)/t10-,11+,12+/m0/s1 |
InChIキー |
VRKKFNNSVKYYIE-QJPTWQEYSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN3CCOCC3)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN3CCOCC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Difluoromethoxy)-2-azaspiro[3.3]heptane](/img/structure/B15363537.png)
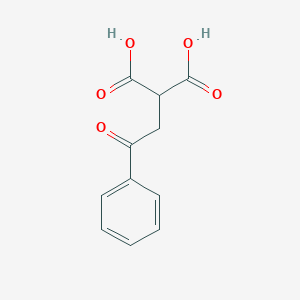
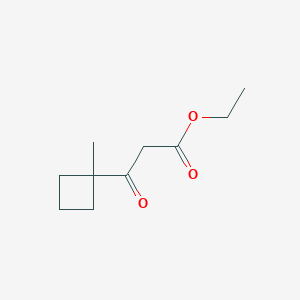
![Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15363550.png)

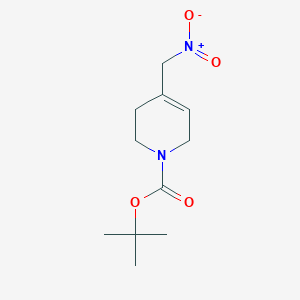


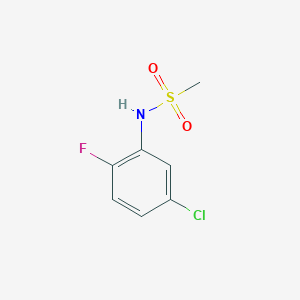
![Methyl[2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B15363608.png)

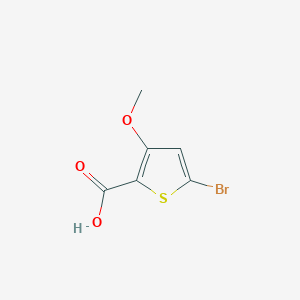
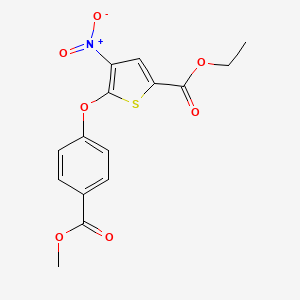
![tert-butyl 2-chloro-4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15363644.png)
